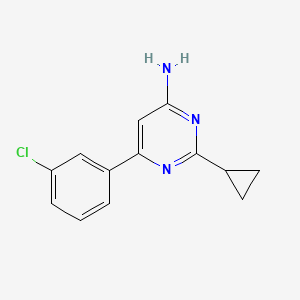

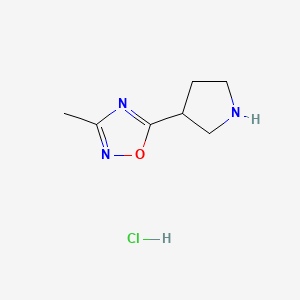

6-(3-Chlorophenyl)-2-cyclopropylpyrimidin-4-amine

Übersicht

Beschreibung

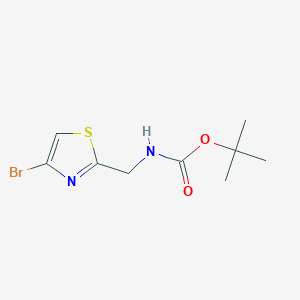

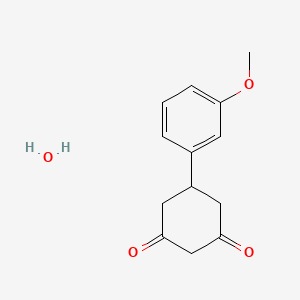

The compound “6-(3-Chlorophenyl)-2-cyclopropylpyrimidin-4-amine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of appropriate precursors to form the pyrimidine ring, followed by substitution reactions to introduce the 3-chlorophenyl and cyclopropyl groups .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrimidine ring, which is a six-membered ring with nitrogen atoms at positions 1 and 3. The 3-chlorophenyl and cyclopropyl groups would be attached at positions 6 and 2 of the pyrimidine ring, respectively .Chemical Reactions Analysis

As a pyrimidine derivative, this compound could potentially undergo a variety of chemical reactions. These might include electrophilic and nucleophilic substitution reactions, as well as reactions at the nitrogen atoms of the pyrimidine ring .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. It would likely be a solid at room temperature, and its solubility would depend on the exact nature of the substituents .Wissenschaftliche Forschungsanwendungen

Anticonvulsant and Antinociceptive Activity

This compound has been synthesized as part of a new series of derivatives with potential anticonvulsant and antinociceptive activities . These activities are crucial in the treatment of epilepsy and pain management. The compound’s efficacy can be evaluated in acute models of epilepsy, such as maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests. Additionally, its analgesic properties can be assessed in models of tonic pain, like the formalin test.

Interaction with Neuronal Channels

The compound has shown promise in interacting with neuronal voltage-sensitive sodium (site 2) and L-type calcium channels . This interaction is significant for understanding the molecular mechanism of action for anticonvulsant drugs and could lead to the development of new treatments for neuropathic pain.

Neurotoxicity and Hepatotoxicity Assessment

It is essential to evaluate the neurotoxic and hepatotoxic properties of new compounds. The compound has been tested for these properties and showed no significant cytotoxic effect . This makes it a safer option for further development in clinical applications.

Synthetic Cathinones Analogue

While not directly related to the exact compound, its structural analogues have been studied as synthetic cathinones . These studies are important in the field of forensic medicine and drug abuse, providing insights into the psychoactive properties and potential risks associated with these substances.

Crystallography and Spectroscopy

The compound’s structure and properties can be analyzed using techniques like X-ray crystallography and NMR spectroscopy . These methods are fundamental in the identification and characterization of new psychoactive substances, aiding in the understanding of their interactions at the molecular level.

Drug Design and Development

The compound’s interaction with various receptors and channels suggests its potential in the design and development of new drugs. Its affinity for GABA A and TRPV1 receptors, as well as its anticonvulsant and analgesic activities, make it a valuable candidate for creating more effective and targeted medications .

Wirkmechanismus

The mechanism of action of this compound is not clear without further information. If it has biological activity, it could interact with various enzymes or receptors in the body. The presence of the pyrimidine ring might suggest interaction with biological molecules that recognize or are affected by pyrimidines .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

6-(3-chlorophenyl)-2-cyclopropylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClN3/c14-10-3-1-2-9(6-10)11-7-12(15)17-13(16-11)8-4-5-8/h1-3,6-8H,4-5H2,(H2,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMANZYLZXULKSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC(=CC(=N2)N)C3=CC(=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(3-Chlorophenyl)-2-cyclopropylpyrimidin-4-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

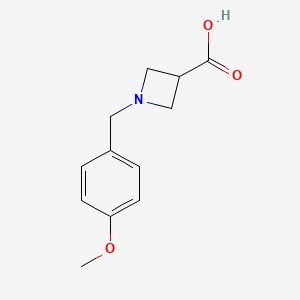

![1-[1-(4-Fluoro-phenyl)-ethyl]-piperazine dihydrochloride](/img/structure/B1464657.png)